molecular formula C26H26FN3O6S B4588849 2-{[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(4-fluorophenyl)glycyl]amino}-N-propylbenzamide

2-{[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(4-fluorophenyl)glycyl]amino}-N-propylbenzamide

Cat. No.: B4588849
M. Wt: 527.6 g/mol
InChI Key: HZUJYHBSSDQNIE-UHFFFAOYSA-N
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Description

2-{[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(4-fluorophenyl)glycyl]amino}-N-propylbenzamide is a useful research compound. Its molecular formula is C26H26FN3O6S and its molecular weight is 527.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 527.15263489 g/mol and the complexity rating of the compound is 876. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Activity

  • Research on 1,4-benzodiazepine derivatives, including compounds similar to the one , has demonstrated CNS-depressant and anticonvulsant activities, highlighting the potential for neurological applications (Osman et al., 2002).

Antitumor Properties

  • Studies on novel 2-(4-aminophenyl)benzothiazoles have shown highly selective, potent antitumor properties, suggesting the compound's relevance in cancer treatment. The synthesis process involves metabolic biotransformation highlighting its clinical potential (Bradshaw et al., 2002).

Anticonvulsant Effects

  • A series of 4-aminobenzamides showed anticonvulsant effects in preclinical studies, underscoring the compound's utility in addressing seizure disorders (Clark et al., 1984).

Fluorescence Labeling in Carbohydrates

  • The use of 2-aminobenzamide (2AB) for fluorescence labeling of carbohydrates, including oligosaccharides, reveals the compound's importance in biochemical research and analytical chemistry (Cumpstey et al., 2000).

Antimicrobial Analog Synthesis

  • Research on fluorobenzamides containing thiazole and thiazolidine showed promising antimicrobial activity, indicating the compound's potential application in developing new antimicrobial agents (Desai et al., 2013).

Properties

IUPAC Name

2-[[2-[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetyl]amino]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN3O6S/c1-2-13-28-26(32)21-5-3-4-6-22(21)29-25(31)17-30(19-9-7-18(27)8-10-19)37(33,34)20-11-12-23-24(16-20)36-15-14-35-23/h3-12,16H,2,13-15,17H2,1H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUJYHBSSDQNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(4-fluorophenyl)glycyl]amino}-N-propylbenzamide
Reactant of Route 2
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2-{[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(4-fluorophenyl)glycyl]amino}-N-propylbenzamide
Reactant of Route 3
Reactant of Route 3
2-{[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(4-fluorophenyl)glycyl]amino}-N-propylbenzamide
Reactant of Route 4
Reactant of Route 4
2-{[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(4-fluorophenyl)glycyl]amino}-N-propylbenzamide
Reactant of Route 5
Reactant of Route 5
2-{[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(4-fluorophenyl)glycyl]amino}-N-propylbenzamide
Reactant of Route 6
Reactant of Route 6
2-{[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(4-fluorophenyl)glycyl]amino}-N-propylbenzamide

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